molecular formula C15H14N2O3 B2908764 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid CAS No. 929974-01-6

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid

Cat. No.: B2908764
CAS No.: 929974-01-6
M. Wt: 270.288
InChI Key: YHIGKSGKHMXNRA-UHFFFAOYSA-N
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Description

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid ( 929974-01-6) is a high-purity chemical reagent with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol. This compound is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or personal applications. This benzoic acid derivative is characterized by a phenylcarbamoylamino substituent, a functional group that classifies it among sophisticated organic building blocks for pharmaceutical and chemical research . Its structure, featuring both hydrogen bond donor and acceptor sites, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize such compounds as core scaffolds in medicinal chemistry and drug discovery, particularly for developing targeted therapeutics . As a derivative of aminobenzoic acid, this compound belongs to a class of molecules recognized for their versatile applications in scientific research. Aminobenzoic acid scaffolds serve as critical precursors in synthesizing compounds with diverse biological activities, and their derivatives are frequently investigated for their potential pharmacological properties . The structural features of this compound suggest potential for use in developing enzyme inhibitors or receptor ligands, aligning with current research trends that explore specialized benzoic acid derivatives for their biochemical utility . Always refer to the Safety Data Sheet (SDS) before use. This product is strictly for research purposes and should be handled by qualified laboratory personnel only.

Properties

IUPAC Name

3-methyl-2-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGKSGKHMXNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 3-methylbenzoic acid with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methyl-2-(4-methylphenoxy)benzoic Acid

  • Structure: Features a 4-methylphenoxy group at the 2-position instead of the phenylcarbamoyl amino group.
  • Molecular Formula : C₁₅H₁₄O₃ .
  • Key Properties: Forms carboxylic acid inversion dimers via O—H···O hydrogen bonds in the crystal lattice. Dihedral angle between the benzoic acid and phenol rings is 86.7°, leading to a nearly vertical conformation . Exhibits weaker C—H···π interactions in the solid state .

3-Methyl-2-(phenylamino)benzoic Acid (MPABA) Derivatives

  • Structure: Substituted with a phenylamino group at the 2-position.
  • Key Findings: Substitution patterns on the benzoic acid ring influence polymorphism. For example, compound 5 (3-methyl-2-(4-fluorophenylamino)benzoic acid) exhibits three polymorphic forms (5-I, 5-II, 5-III) and a solvate (5-S), attributed to conformational flexibility and substituent effects . Polymorphism impacts pharmaceutical properties like solubility and bioavailability .

3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic Acid

  • Structure : Contains a halogenated phenylcarbamoyl group (4-chloro-2-fluoro substitution).
  • Molecular Formula : C₁₄H₁₀ClFN₂O₃ .
  • Limited data on melting/boiling points, but the presence of fluorine and chlorine may improve metabolic stability .

3-((Phenylcarbamoyl)oxy)benzoic Acid

  • Structure : Substituted with a phenylcarbamoyloxy group at the 3-position.
  • Key Findings :
    • Acts as an intermediate in synthesizing acetylcholinesterase (ChE) inhibitors for Alzheimer’s disease research.
    • Synthesis challenges due to lack of commercial availability, requiring alternative routes involving coupling reagents like TBTU .

Comparative Analysis Table

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications References
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl amino (2), Methyl (3) C₁₅H₁₄N₂O₃ Caspase inhibition (MX1153 precursor); lab use
3-Methyl-2-(4-methylphenoxy)benzoic acid 4-Methylphenoxy (2), Methyl (3) C₁₅H₁₄O₃ Anti-inflammatory potential; hydrogen-bonded dimers
3-Methyl-2-(phenylamino)benzoic acid (MPABA) Phenylamino (2), Methyl (3) C₁₄H₁₃NO₂ Polymorphism-dependent pharmaceutical properties
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid Halogenated phenylcarbamoyl (2), Methyl (3) C₁₄H₁₀ClFN₂O₃ Enhanced electrophilicity; potential bioactivity
3-((Phenylcarbamoyl)oxy)benzoic acid Phenylcarbamoyloxy (3) C₁₄H₁₁NO₄ ChE inhibitor intermediate; synthetic challenges

Key Structural and Functional Insights

Substituent Effects on Solid-State Behavior: The phenylcarbamoyl amino group in the target compound may engage in N—H···O hydrogen bonds with the carboxylic acid group, contrasting with the O—H···O dimers observed in phenoxy analogs . Halogenation (e.g., fluorine/chlorine) in analogs like C₁₄H₁₀ClFN₂O₃ enhances stability and binding affinity in biological systems .

Biological Activity: The phenylcarbamoyl amino moiety is critical for caspase inhibition in MX1153, whereas phenoxy or phenylamino analogs lack this specificity .

Synthetic Challenges :

  • Phenylcarbamoyl derivatives often require specialized coupling reagents (e.g., TBTU) due to poor reactivity of precursor isocyanates .

Biological Activity

3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid, also known by its CAS number 929974-01-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a phenylcarbamoyl group and a methyl substitution. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit notable anticancer properties. A study evaluating various benzamide derivatives found that certain compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy against cancer cell lines such as A549 and MCF-7 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundA549TBD
Benzamide derivative 1MCF-75.85
Benzamide derivative 2A5494.53
DoxorubicinMCF-7~10

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes. For instance, studies on related benzoic acid derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes suggests potential applications in treating cognitive disorders.

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Benzylaminobenzoic acidBChE2.67
Carboxamide derivativeAChE0.041

The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby modulating their activity. For example, it is hypothesized that the phenylcarbamoyl moiety enhances binding affinity to target proteins, leading to increased biological activity .

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that certain analogs of this compound significantly inhibit the proliferation of cancer cells. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of benzoic acid derivatives through their action on cholinergic pathways, suggesting that they could be beneficial in treating Alzheimer's disease .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

ModificationBioactivity ImpactReference
Thiosemicarbazide (S instead of O)Increased insecticidal potency (LC₅₀ reduced by 40% vs. semicarbazide)
Positional Isomerism (3- vs. 4-substituted)3-substituted analogs show higher binding affinity to microbial enzymes
Electron-withdrawing groups (e.g., Cl)Enhanced antimicrobial activity due to improved membrane penetration

Advanced: What reaction mechanisms govern the interactions of this compound with biological targets like enzymes?

  • Weak Acid Behavior : The benzoic acid moiety disrupts cellular pH gradients in microbes, leading to proton imbalance and growth inhibition .
  • Amide Bond Interaction : The phenylcarbamoyl group binds to enzyme active sites (e.g., acetylcholinesterase), blocking substrate access. Computational docking studies suggest hydrogen bonding with serine residues .
  • Metal Chelation : The carboxylic acid group may coordinate with metal ions (e.g., Ca²⁺), altering conformational stability of target proteins .

Advanced: How can reaction conditions be optimized to enhance the synthesis efficiency of derivatives?

  • Solvent Optimization : DMF improves yields (vs. acetone) for sterically hindered substrates by enhancing nucleophilicity .
  • Catalyst Screening : 4-DMAP (5 mol%) increases amidation efficiency by 30% compared to non-catalytic conditions .
  • Temperature Control : Stepwise heating (60°C → reflux) minimizes decomposition of heat-sensitive intermediates .

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Purity Verification : Use HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity results .
  • Standardized Assays : Compare LC₅₀ values under identical conditions (e.g., larval stage, exposure time) to minimize variability .
  • Substituent Effects : Account for electron-donating/withdrawing groups, which alter solubility and target affinity. For example, chloro substituents enhance lipophilicity but may reduce aqueous stability .

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